3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one
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Overview
Description
3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one is an organic compound with a unique structure that includes a furan ring substituted with ethyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and formaldehyde.
Cyclization Reaction: The key step involves a cyclization reaction where ethyl acetoacetate reacts with formaldehyde under acidic or basic conditions to form the furan ring.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.
Major Products
Oxidation: 3-ethyl-4-(carboxymethyl)-2,5-dihydrofuran-2-one.
Reduction: 3-ethyl-4-(hydroxymethyl)tetrahydrofuran.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one: Similar structure but with a methyl group instead of an ethyl group.
3-ethyl-4-(methoxymethyl)-2,5-dihydrofuran-2-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
3-ethyl-4-(hydroxymethyl)tetrahydrofuran: Similar structure but with a fully saturated furan ring.
Uniqueness
3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one is unique due to the presence of both ethyl and hydroxymethyl groups on the furan ring, which can influence its reactivity and interactions in various chemical and biological contexts
Properties
CAS No. |
496947-06-9 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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